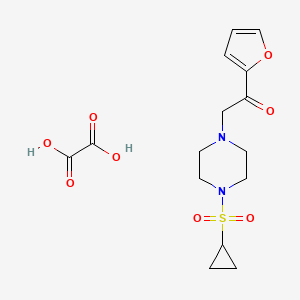

2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate

Description

Properties

IUPAC Name |

2-(4-cyclopropylsulfonylpiperazin-1-yl)-1-(furan-2-yl)ethanone;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S.C2H2O4/c16-12(13-2-1-9-19-13)10-14-5-7-15(8-6-14)20(17,18)11-3-4-11;3-1(4)2(5)6/h1-2,9,11H,3-8,10H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTGFPXXZVTIOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)CC(=O)C3=CC=CO3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound features a piperazine ring substituted with a cyclopropylsulfonyl group and a furan moiety. The molecular formula is , with a molecular weight of approximately 306.37 g/mol.

Pharmacological Effects

Research has indicated that compounds similar to this compound exhibit various pharmacological activities:

- Anticancer Activity : Some studies suggest that piperazine derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The presence of the furan ring may enhance these effects by interacting with cellular targets involved in cancer progression.

- Anti-inflammatory Properties : The compound has been explored for its ability to modulate inflammatory pathways, potentially reducing cytokine release and macrophage activation in response to stimuli such as lipopolysaccharides (LPS) or other pro-inflammatory agents.

- Neuroprotective Effects : Certain piperazine derivatives have shown promise in protecting neuronal cells from oxidative stress, which could be beneficial in neurodegenerative conditions.

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Enzymatic Activity : The sulfonamide group can interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : Compounds with similar structures have been noted to act on neurotransmitter receptors, which could explain their neuroprotective and psychoactive properties.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of piperazine, including those with cyclopropylsulfonyl substitutions, exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis analysis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.6 | Apoptosis induction |

| A549 (Lung) | 12.3 | Cell cycle arrest |

Study 2: Anti-inflammatory Effects

In an in vitro model using murine macrophages, the compound was shown to reduce the secretion of pro-inflammatory cytokines (IL-6, TNF-alpha) when stimulated with LPS. This suggests potential use in treating inflammatory diseases.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| IL-6 | 250 | 80 |

| TNF-alpha | 300 | 100 |

Comparison with Similar Compounds

Structural Implications :

- The cyclopropylsulfonyl group in the target compound may improve metabolic stability compared to the methyl group in w3 , as sulfonyl groups are less prone to oxidative metabolism.

- The furan ring’s oxygen atom could engage in hydrogen bonding with biological targets, whereas the triazole in w3 may offer stronger π-π stacking interactions due to its nitrogen-rich aromatic system.

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:

- Solubility : The oxalate salt likely enhances aqueous solubility compared to neutral analogs like w3 , which lacks a counterion.

- Binding Affinity : Sulfonyl groups often improve target engagement by participating in polar interactions, whereas methyl groups (as in w3 ) may reduce steric hindrance but offer weaker electronic effects.

- Metabolic Stability : The furan ring’s lower metabolic lability compared to triazole (which may undergo CYP450-mediated oxidation) could extend the target compound’s half-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.